3,4-Dimethylpyridazine
Overview
Description
Synthesis Analysis
The synthesis of 3,4-Dimethylpyridazine and its derivatives has been a subject of research. For instance, one study detailed the development of new M4 PAM scaffolds with improved pharmacological properties, which involved replacing the this compound core with two novel cores . Another study discussed the synthesis and antimicrobial activity of some novel pyrimido [4′,5′:4,5]thieno [2,3-c]pyridazine derivatives .Chemical Reactions Analysis
This compound has shown surprising reactivity in intermolecular Hetero Diels-Alder (HDA) reactions . It has been used as a heterocyclic azadiene in inverse electron-demand HDA processes with different dienophiles .Scientific Research Applications
Synthesis and Biological Activity
3,4-Dimethylpyridazine plays a significant role in the synthesis of various compounds with potential biological activities. For instance, pyrazolo[3,4-d]pyridazines, derived from this compound, have demonstrated antimicrobial, anti-inflammatory, and analgesic activities (Zaki, Sayed, & Elroby, 2016). Additionally, these compounds are utilized in the synthesis of isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, expanding their application in the field of synthetic organic chemistry.
Chemical Reactions and Properties
This compound is involved in a range of chemical reactions, contributing to the synthesis of diverse compounds. One such example is its reaction with ammonia or primary amines in the presence of an oxidant, leading to the formation of 4-amino derivatives (Gulevskaya, Besedin, & Pozharskii, 1999). The compound also finds use in the synthesis of heterocyclic compounds like azolotriazine, pyrazolo[3,4-d]pyridazine, and isoxazolo[3,4-d]pyridazine (Al-Shiekh, El‐Din, Hafez, & Elnagdi, 2004).
Applications in Drug Discovery
This compound derivatives have been explored as hedgehog signaling pathway inhibitors, a crucial target in cancer research. Novel dimethylpyridazine compounds have shown potent inhibitory activity in vitro, with some derivatives demonstrating encouraging results in animal models (Wang et al., 2018).
Antimicrobial and Anti-inflammatory Applications
Compounds synthesized from this compound have been studied for their antimicrobial and anti-inflammatory properties. For example, novel dihydropyrimidines and pyrazole derivatives, including dimethylated adducts of this compound, showed significant in vitro antioxidant and anti-inflammatory activity (Ramesh & Bhalgat, 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,4-dimethylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-3-4-7-8-6(5)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFHSNOQBDATHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498340 | |
Record name | 3,4-Dimethylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80498340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68206-10-0 | |
Record name | 3,4-Dimethylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80498340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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